DNP-PEG2-acid Exhibits the Lowest Molecular Weight and Shortest Spacer Among DNP-PEGn-acid Linkers, Optimizing Conjugate Compactness
Compared to its longer-chain homologs DNP-PEG4-acid and DNP-PEG6-acid, DNP-PEG2-acid possesses a distinct molecular weight and spacer length profile . While quantitative data on the exact end-to-end distance for PEG2 in this specific series is not available, the number of ethylene glycol repeat units (2 vs. 4 vs. 6) is a direct and well-established proxy for linker length and flexibility [1]. In PROTAC development, linker length is a critical parameter that must be empirically optimized; a shorter linker can be essential for achieving productive ternary complex geometry when the binding pockets of the target protein and E3 ligase are in close proximity [2]. The compact nature of the PEG2 spacer minimizes potential entropic penalties and reduces the risk of non-specific hydrophobic collapse, which can be more pronounced with longer PEG chains [2].
| Evidence Dimension | Molecular Weight and PEG Repeat Units |
|---|---|
| Target Compound Data | MW: 343.29 Da; 2 PEG repeat units |
| Comparator Or Baseline | DNP-PEG4-acid: MW 431.4 Da, 4 units; DNP-PEG6-acid: MW 519.5 Da, 6 units |
| Quantified Difference | MW is 20.4% lower than PEG4 and 33.9% lower than PEG6 analog |
| Conditions | Calculated from molecular formula; PEG unit count derived from structure |
Why This Matters
Procurement of the PEG2 variant is mandated when the experimental design requires a minimal, compact linker to avoid steric interference or to closely mimic a native ligand's dimensions, as is often the case in hapten-carrier conjugate preparation and certain PROTAC projects.
- [1] Das R, Baird E, Allen S, Baird B, Holowka D, Goldstein B. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold. Biochemistry. 2008;47(3):1017-1030. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC Resource. 2025. View Source
